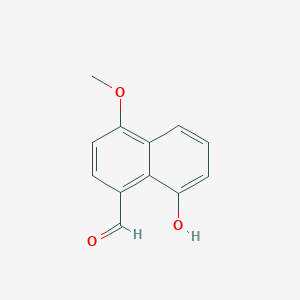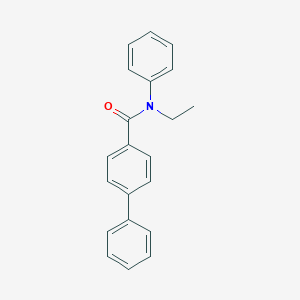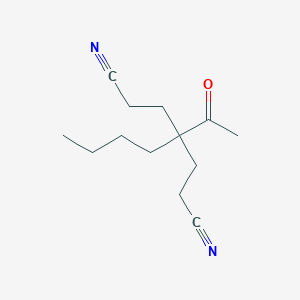![molecular formula C18H19NO3S B274505 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274505.png)
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound that has been the subject of significant scientific research in recent years. This compound is commonly referred to as MDI-052, and it has been found to have a range of potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of MDI-052 is not fully understood, but it is believed to involve the inhibition of a group of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-inflammatory effects. MDI-052 has been found to selectively inhibit a specific type of HDAC, known as HDAC6.
Biochemical and Physiological Effects
MDI-052 has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have anti-cancer effects. It has been found to induce cell death in cancer cells by activating a process known as apoptosis. MDI-052 has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDI-052 in lab experiments is its selectivity for HDAC6. This selectivity allows researchers to study the specific effects of HDAC6 inhibition without affecting other HDACs. However, one limitation of using MDI-052 is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on MDI-052. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and to determine whether it could be an effective treatment for these diseases. Another area of interest is its potential use as an anti-cancer agent. More research is needed to determine the specific mechanisms by which it induces cell death in cancer cells and to determine its potential efficacy in treating different types of cancer. Finally, there is potential for the development of more potent MDI-052 analogs that could be used in lab experiments and potentially in clinical settings.
Synthesemethoden
The synthesis of MDI-052 is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1,2,3,4-tetrahydroisoquinoline and 4-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone. This intermediate product is then purified and isolated using a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MDI-052 has been the subject of significant scientific research due to its potential applications in the field of medicine. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. MDI-052 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Eigenschaften
Molekularformel |
C18H19NO3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C18H19NO3S/c1-13-7-9-16(10-8-13)23(21,22)12-18(20)19-14(2)11-15-5-3-4-6-17(15)19/h3-10,14H,11-12H2,1-2H3 |
InChI-Schlüssel |
HYXYECJZFFMYEK-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)




![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)